2-(1,3-benzodioxol-5-yl)-N-[3-[(4-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]quinoline-4-carboxamide
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Overview
Description
2-(1,3-benzodioxol-5-yl)-N-[3-[(4-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]quinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole ring, a chlorinated aniline group, a tetrahydrobenzothiophene moiety, and a quinoline carboxamide group. Its intricate structure suggests it may have interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 2-(1,3-benzodioxol-5-yl)-N-[3-[(4-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]quinoline-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the benzodioxole ring, followed by the introduction of the chlorinated aniline group. The tetrahydrobenzothiophene moiety is then synthesized and coupled with the benzodioxole intermediate. Finally, the quinoline carboxamide group is introduced to complete the synthesis. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under specific conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The nitro group in the chlorinated aniline can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorinated aniline group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines or thiols. .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.
Biology: Its unique structure suggests it may interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: It may have potential therapeutic applications, particularly in the treatment of diseases where its specific chemical properties are beneficial.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-[3-[(4-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 2-(1,3-benzodioxol-5-yl)-N-[3-[(4-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]quinoline-4-carboxamide include:
N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]-D-prolinamide: This compound shares the benzodioxole ring and has similar biological activities.
3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: This compound also contains the benzodioxole ring and is used in various chemical applications.
2-propenal, 3-(1,3-benzodioxol-5-yl):
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and rings, potentially leading to diverse chemical and biological activities.
Properties
Molecular Formula |
C32H24ClN3O4S |
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Molecular Weight |
582.1g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[3-[(4-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]quinoline-4-carboxamide |
InChI |
InChI=1S/C32H24ClN3O4S/c33-19-10-12-20(13-11-19)34-31(38)29-22-6-2-4-8-28(22)41-32(29)36-30(37)23-16-25(35-24-7-3-1-5-21(23)24)18-9-14-26-27(15-18)40-17-39-26/h1,3,5,7,9-16H,2,4,6,8,17H2,(H,34,38)(H,36,37) |
InChI Key |
XWLHVVLJQHRHRI-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC6=C(C=C5)OCO6)C(=O)NC7=CC=C(C=C7)Cl |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC6=C(C=C5)OCO6)C(=O)NC7=CC=C(C=C7)Cl |
Origin of Product |
United States |
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